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Diisodecyl cyclohexane-1,2-dicarboxylate - 84731-64-6

Diisodecyl cyclohexane-1,2-dicarboxylate

Catalog Number: EVT-15314089
CAS Number: 84731-64-6
Molecular Formula: C28H52O4
Molecular Weight: 452.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of diisodecyl cyclohexane-1,2-dicarboxylate can be achieved through several methods:

  1. Catalytic Hydrogenation: This method involves the hydrogenation of diisononyl phthalate. The process converts the aromatic structure into a cyclohexane ring through the addition of hydrogen in the presence of a catalyst .
  2. Diels-Alder Reaction: An alternative synthesis route includes the Diels-Alder reaction between diisononyl maleate and 1,3-butadiene followed by hydrogenation. This method allows for the formation of the desired cyclohexane structure while introducing branched alkyl chains .
  3. Esterification Processes: Various esterification techniques can also be employed where tetrahydrophthalic anhydride reacts with isononyl alcohol to yield diisononyl phthalate, which can then be further processed to obtain diisodecyl cyclohexane-1,2-dicarboxylate .

These methods highlight the versatility in synthesizing this compound while maintaining efficiency and reducing energy consumption.

Molecular Structure Analysis

Diisodecyl cyclohexane-1,2-dicarboxylate has a complex molecular structure characterized by its dicarboxylic acid backbone and branched alkyl chains. The molecular formula is C26H48O4C_{26}H_{48}O_{4}, with a molar mass of approximately 424.7 g/mol.

Structural Data

  • Molecular Formula: C26H48O4C_{26}H_{48}O_{4}
  • CAS Number: 166412-78-8
  • EC Number: 431-890-2

The compound consists of two long isononyl chains attached to the cyclohexane ring via carboxylate linkages at positions one and two. This structure contributes to its properties as a plasticizer by providing flexibility and durability in polymer matrices.

Chemical Reactions Analysis

Diisodecyl cyclohexane-1,2-dicarboxylate participates in various chemical reactions typical of esters:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield diisononyl alcohol and cyclohexane-1,2-dicarboxylic acid.
  2. Transesterification: It can react with alcohols to form new esters, which can be useful in modifying polymer properties.
  3. Thermal Decomposition: At elevated temperatures, it may decompose into smaller fragments or produce volatile organic compounds.

These reactions underline its utility in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action for diisodecyl cyclohexane-1,2-dicarboxylate primarily revolves around its role as a plasticizer. When incorporated into polymers, it reduces intermolecular forces between polymer chains, enhancing flexibility and workability.

Research indicates that exposure to this compound can alter gene expression related to stress response in organisms like zebrafish larvae, suggesting potential biological activity beyond mere physical properties . This indicates that while it serves as an effective plasticizer, further investigation into its biological effects is warranted.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless oil
  • Density: Approximately 0.9 g/cm³
  • Viscosity: Variable depending on temperature

Chemical Properties

  • Solubility: Soluble in organic solvents; insoluble in water
  • Stability: Stable under normal conditions but sensitive to extreme temperatures

Relevant Data

The environmental impact assessments indicate that diisodecyl cyclohexane-1,2-dicarboxylate poses low toxicity risks compared to traditional phthalates and does not bioaccumulate significantly in aquatic environments .

Applications

Diisodecyl cyclohexane-1,2-dicarboxylate finds extensive applications across various fields:

  1. Plasticizers: Widely used in manufacturing flexible plastics for toys, medical devices, and food packaging due to its safety profile.
  2. Coatings and Sealants: Enhances flexibility and durability in coatings used for various industrial applications.
  3. Adhesives: Improves adhesion properties while maintaining flexibility.
  4. Biomedical Applications: Investigated for use in medical devices where biocompatibility is crucial.
Synthetic Methodologies and Catalytic Innovations

Hydrogenation Strategies for Phthalate Precursor Conversion

Diisodecyl cyclohexane-1,2-dicarboxylate is industrially synthesized via catalytic hydrogenation of its aromatic precursor, diisodecyl phthalate (DIDP). This transformation involves saturating the benzene ring under high-pressure hydrogen (typically 50–200 bar) and elevated temperatures (120°C–200°C). The reaction proceeds in two stages:

  • Stage 1: Selective hydrogenation of one double bond forms tetrahydropathalate intermediates.
  • Stage 2: Complete saturation yields the cyclohexane ring [1].

Supported noble metal catalysts—particularly palladium (1–5 wt%) on alumina or ruthenium on carbon—achieve >99% conversion with minimal side products like decalin derivatives. A critical engineering consideration is ex situ pre-reduction of catalysts to prevent substrate degradation during in situ activation [5]. Industrial data reveals batch reactor configurations dominate due to easier heat management, though continuous systems are emerging for higher throughput [1] [5].

Table 1: Hydrogenation Performance of Catalysts for DIDP Conversion

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
5% Pd/Al₂O₃15010099.8>99
3% Ru/C18015099.598
Ni-Al₂O₃20020095.093

Catalyst Design for Selective Cyclohexane Ring Formation

Catalyst architecture dictates selectivity and stability in cyclohexane ring synthesis. Key innovations include:

  • Bimetallic Systems: Ru-Pt (1:1) alloys on mesoporous SiO₂ suppress over-hydrogenation by moderating metal site electron density, maintaining selectivity >99% at 180°C [9].
  • Promoted Nickel Catalysts: Nickel doped with molybdenum (Ni-Mo/Al₂O₃) enhances hydrogen spillover, reducing required temperatures by 20°C versus monometallic nickel. This lowers energy costs but necessitates sulfur-free feedstocks to avoid poisoning [1].
  • Metal-Support Engineering: Acidic supports (e.g., zeolites) isomerize byproducts, but neutral alumina preserves ester functionality. Ruthenium on graphitized carbon exhibits 5× longer lifetime than amorphous carbon due to corrosion resistance [9].

Deactivation studies indicate pore blockage by high-MW phthalate dimers is the primary failure mode, mitigated by hierarchical pore structures (>10 nm macropores) in next-generation catalysts [1] [9].

Table 2: Advanced Catalyst Systems for Ring Saturation

Catalyst TypeMetal LoadingCyclohexane Yield (%)Stability (cycles)Byproducts
Ru-Pt/SiO₂3 wt%99.9>50<0.1% decalins
Ni-Mo/Al₂O₃20 wt%97.5302% alcohols
Pd/TiO₂2 wt%98.0401.5% ketones

Solvent-Free Reaction Engineering for Esterification Efficiency

Solvent-free processes eliminate separation costs and enhance atom economy. Modern production uses:

  • Melt-Phase Esterification: Cyclohexane-1,2-dicarboxylic anhydride reacts with isodecanol (2.05:1 molar ratio) at 180°C–220°C. Titanium butoxide (0.3 wt%) catalyzes the reaction, achieving 98% esterification in 4 hours. Water byproduct is removed via vacuum stripping (<10 mbar) to shift equilibrium [8].
  • Ionic Liquid-Mediated Systems: Imidazolium-based ionic liquids (e.g., 1-methyl-3-(3-sulfopropyl)imidazolium triflate) act as dual acid catalyst/reaction media. They enable 50°C lower operating temperatures than conventional acids and are reused >15 times with <5% activity loss [8].
  • Reactive Distillation: Integrated columns continuously remove water, driving conversions to >99.5% while reducing energy use by 40% versus batch reactors. This method is optimal for high-purity (>99.9%) diisodecyl esters required in medical-grade polymers [5] [8].

Kinetics of Multi-Stage Hydrogenation Processes

The hydrogenation pathway exhibits distinct kinetic regimes:

  • Aromatic Ring Saturation: Zero-order in phthalate and first-order in H₂ (activation energy Eₐ = 45–60 kJ/mol). Rate-determining step is H₂ dissociation on metal surfaces [1].
  • Intermediate Hydrogenation: Tetrahydropathalate conversion is 30% slower than initial saturation due to steric hindrance from partially saturated rings (Eₐ = 70 kJ/mol) [9].

Computational fluid dynamics (CFD) models optimize gas-liquid mass transfer in slurry reactors. Key parameters include:

  • H₂ diffusivity: 7.2 × 10⁻⁹ m²/s (in DIDP melt at 180°C)
  • Optimal agitation: >500 rpm for complete H₂ dispersion
  • Apparent kinetics: r = k ∙ [H₂]¹ ∙ [Cat]⁰.⁸ where k = 4.3 × 10⁴ exp(−58,000/RT) L/mol·s [1] [9].

Table 3: Kinetic Parameters for Hydrogenation Stages

Reaction StageRate LawActivation Energy (kJ/mol)Temperature Sensitivity
Phthalate → Tetrahydrophthalater = k [H₂]55 ± 3High
Tetrahydrophthalate → Cyclohexanedicarboxylater = k [H₂][Intermediate]⁰.⁵70 ± 5Very High
Isomerizationr = k [Intermediate]90 ± 10Moderate

Properties

CAS Number

84731-64-6

Product Name

Diisodecyl cyclohexane-1,2-dicarboxylate

IUPAC Name

bis(8-methylnonyl) cyclohexane-1,2-dicarboxylate

Molecular Formula

C28H52O4

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C28H52O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h23-26H,5-22H2,1-4H3

InChI Key

WZEFLOBFCQPVHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCC(C)C

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